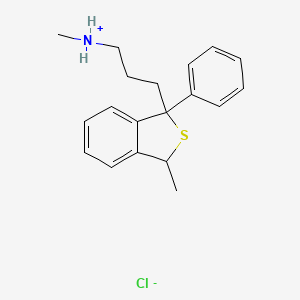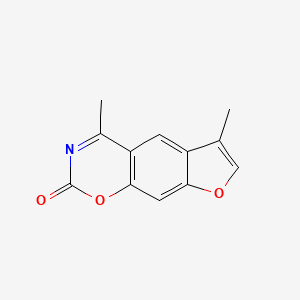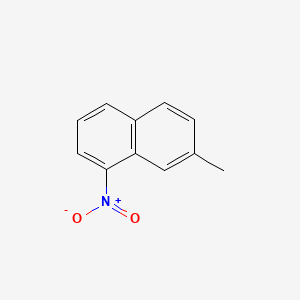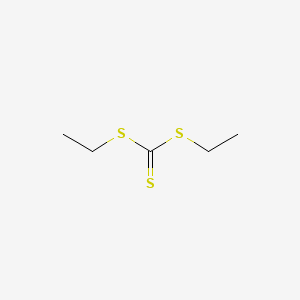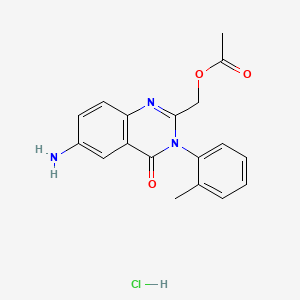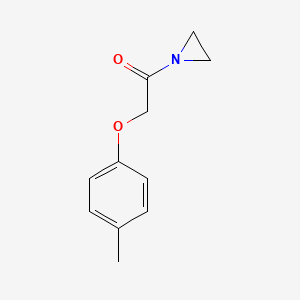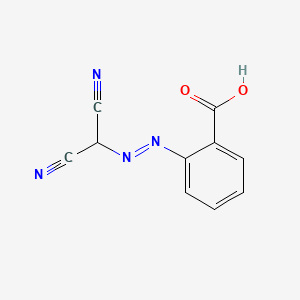
o-((Dicyanomethyl)azo)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-((Dicyanomethyl)azo)benzoic acid: is an organic compound characterized by the presence of a benzoic acid moiety substituted with a dicyanomethyl group and an azo linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-((Dicyanomethyl)azo)benzoic acid typically involves the reaction of benzoic acid derivatives with dicyanomethylating agents under controlled conditions. One common method includes the diazotization of aniline derivatives followed by coupling with dicyanomethyl compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo linkage and the incorporation of the dicyanomethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: o-((Dicyanomethyl)azo)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often employed.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Applications De Recherche Scientifique
o-((Dicyanomethyl)azo)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of o-((Dicyanomethyl)azo)benzoic acid involves its interaction with molecular targets through its functional groups. The dicyanomethyl and azo groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can affect cellular pathways and molecular targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Azobenzene: Shares the azo linkage but lacks the dicyanomethyl group.
Benzoic Acid Derivatives: Similar in structure but differ in the substituents attached to the aromatic ring.
Uniqueness: o-((Dicyanomethyl)azo)benzoic acid is unique due to the presence of both the dicyanomethyl and azo groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
5466-15-9 |
|---|---|
Formule moléculaire |
C10H6N4O2 |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
2-(dicyanomethyldiazenyl)benzoic acid |
InChI |
InChI=1S/C10H6N4O2/c11-5-7(6-12)13-14-9-4-2-1-3-8(9)10(15)16/h1-4,7H,(H,15,16) |
Clé InChI |
FDCSZMOHOIBWGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)N=NC(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


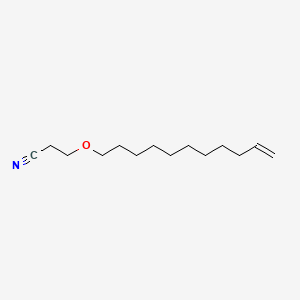

![[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride](/img/structure/B13759305.png)
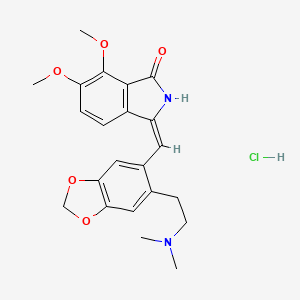
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13759314.png)
